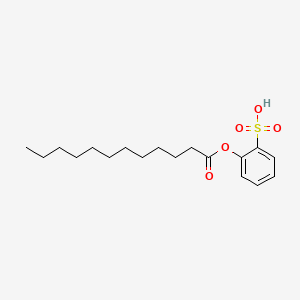

Dodecanoic acid, sulfophenyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101843-38-3 |

|---|---|

Molecular Formula |

C18H28O5S |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-dodecanoyloxybenzenesulfonic acid |

InChI |

InChI=1S/C18H28O5S/c1-2-3-4-5-6-7-8-9-10-15-18(19)23-16-13-11-12-14-17(16)24(20,21)22/h11-14H,2-10,15H2,1H3,(H,20,21,22) |

InChI Key |

ZDKYIHHSXJTDKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dodecanoic Acid Sulfophenyl Esters

Classical and Advanced Esterification Strategies for Dodecanoic Acid Derivatives

The initial and crucial step in the synthesis of the target compound is the formation of a dodecanoic acid ester. This is achieved through the reaction of dodecanoic acid, a C12 saturated fatty acid also known as lauric acid, with a phenol (B47542). This process, known as esterification, can be accomplished through several methods, ranging from classical acid-catalyzed reactions to more modern enzymatic and advanced catalytic approaches.

Fischer-Speier Esterification and Its Mechanistic Variants

Fischer-Speier esterification is a long-established and widely utilized method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgscienceinfo.com This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. organic-chemistry.orglibretexts.org This is typically accomplished by using an excess of one of the reactants or by removing the water formed during the reaction. organic-chemistry.orglibretexts.org

The mechanism of Fischer-Speier esterification involves several key steps: wikipedia.orgscienceinfo.comlibretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org

Nucleophilic attack: The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. wikipedia.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. wikipedia.org

Elimination of water: A molecule of water is eliminated, forming a protonated ester. scienceinfo.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. scienceinfo.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and Lewis acids. wikipedia.org While effective, these strong acids can sometimes lead to side reactions, especially with sensitive substrates.

A notable variant of this method involves the use of tetrabutylammonium (B224687) tribromide (TBATB) as a catalyst. wikipedia.org In this unconventional mechanism, it is believed that the hydrobromic acid released by TBATB protonates the alcohol rather than the carboxylic acid, making the carboxylate the actual nucleophile. wikipedia.org

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid | Refluxing carboxylic acid and alcohol | Simple, inexpensive | Can cause side reactions, thermodynamically reversible, slow reaction rates wikipedia.org |

| p-Toluenesulfonic Acid | Similar to sulfuric acid | Milder than sulfuric acid | Still requires water removal |

| Lewis Acids (e.g., Sc(OTf)₃) | Varies depending on the Lewis acid | Can be used for sensitive substrates | More expensive than traditional acids |

| Tetrabutylammonium tribromide (TBATB) | Glacial acetic acid, 15 minutes | Fast reaction time, high yield, no water removal needed wikipedia.org | Unconventional mechanism |

Enzyme-Catalyzed Ester Synthesis for Dodecanoic Acid Esters

In recent years, enzyme-catalyzed esterification has gained significant attention as a greener and more specific alternative to classical chemical methods. elsevierpure.comnih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze the esterification of fatty acids in both aqueous and non-aqueous media. mdpi.comnih.gov

The synthesis of dodecanoic acid esters using lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), has been extensively studied. nih.govnih.govrsc.org These enzymatic reactions offer several advantages, including high selectivity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation. nih.gov For instance, lipase-catalyzed reactions can be highly regioselective, targeting specific hydroxyl groups in polyols. nih.gov

Research has demonstrated the successful synthesis of various laurate esters through enzymatic processes. For example, mixed lauric acid esters have been produced in a solvent-free system through a two-step lipase-catalyzed esterification, achieving a high conversion rate of lauric acid. elsevierpure.comnih.gov Another study showed the synthesis of lauroylcholine chloride through lipase-catalyzed esterification in a reactive natural deep eutectic solvent. rsc.org

The efficiency of enzyme-catalyzed esterification is influenced by several factors, including the choice of solvent, temperature, and the molar ratio of the reactants. nih.gov While organic solvents are often used, solvent-free systems are being explored to enhance the environmental friendliness of the process. elsevierpure.comnih.gov

| Enzyme | Substrates | Key Findings | Reference |

| Lipase (B570770) from Candida antarctica | Glucose, Lauric Acid | Production of lauroylcholine chloride in a deep eutectic solvent. rsc.org | rsc.org |

| Lipase (unspecified) | Lauric Acid, Glycerol | Solvent-free, two-step synthesis of mixed lauric acid esters with 99.52% conversion. elsevierpure.comnih.gov | elsevierpure.comnih.gov |

| Lipase from Candida antarctica | Various sugars, Lauric Acid | High yields of sugar-laurate esters, with 6-O-lauryl glucose achieving the highest yield (65.49%). nih.gov | nih.gov |

| Immobilized Lipase | Lauric Acid, Benzyl Alcohol | Achieved 50% reaction percentage in an isooctane (B107328) solvent system. elsevierpure.com | elsevierpure.com |

Emerging Catalytic Systems in Fatty Acid Ester Synthesis

The field of catalysis is continuously evolving, with new systems being developed to improve the efficiency, selectivity, and sustainability of fatty acid ester synthesis. eurekalert.orgpreprints.org These emerging catalysts often offer advantages over traditional homogeneous and even enzymatic catalysts.

Recent developments include the use of nanocatalysts, such as metal oxides (e.g., CaO, ZnO), which provide high surface area and enhanced catalytic activity, leading to high biodiesel yields under mild conditions. preprints.org Magnetic nanocatalysts are also being explored for their efficient recovery and reuse, aligning with the principles of green chemistry. preprints.org

Another promising area is the development of bimetallic oxide clusters, such as RhRu bimetallic oxide clusters, which have shown high efficiency in ester-producing reactions using molecular oxygen as the sole oxidant. eurekalert.org This approach significantly enhances the environmental friendliness of the process. eurekalert.org

Furthermore, solid acid catalysts, including silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄), have been employed as reusable green catalysts for various organic transformations, including esterification. ajgreenchem.com These heterogeneous catalysts are easily separated from the reaction mixture, simplifying product purification and catalyst recycling. ajgreenchem.com Research into zinc(II) salts has also identified them as effective and recyclable catalysts for the solvent-free esterification of fatty acids. acs.org

| Catalyst Type | Example | Key Advantages |

| Nanocatalysts | Metal oxides (CaO, ZnO), Magnetic nanocatalysts | High surface area, enhanced activity, reusability, mild reaction conditions. preprints.org |

| Bimetallic Oxide Clusters | RhRu bimetallic oxide clusters | High efficiency, uses molecular oxygen as a green oxidant. eurekalert.org |

| Solid Acid Catalysts | Silica-supported HClO₄ and KHSO₄ | Reusable, green, simplifies product purification. ajgreenchem.com |

| Recyclable Metal Salts | Zinc(II) salts | Effective, recyclable, solvent-free conditions. acs.org |

Targeted Sulfonation Chemistry for Phenyl Moieties in Ester Architectures

Following the esterification of dodecanoic acid with a phenol, the next critical step is the sulfonation of the phenyl ring to produce the final dodecanoic acid, sulfophenyl ester. Sulfonation is an electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org

Regioselective Sulfonation Techniques

The position of the sulfonic acid group on the phenyl ring can significantly influence the properties of the final molecule. Therefore, achieving regioselective sulfonation is of paramount importance. The directing effects of the ester group already present on the phenyl ring will influence the position of the incoming sulfonic acid group. The ester group is a deactivating, meta-directing group. However, reaction conditions can be controlled to favor the formation of a specific isomer.

Common sulfonating agents include sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), and sulfur trioxide (SO₃). wikipedia.orgnumberanalytics.com The choice of sulfonating agent and reaction conditions (temperature, concentration) can be manipulated to control the regioselectivity of the reaction. For instance, reacting an aromatic compound with sulfur trioxide can lead to sulfonation at specific positions. researchgate.net

Recent research has explored methods for achieving high regioselectivity. For example, a base-controlled regioselective synthesis of vinyl and allyl phenyl sulfones has been reported, offering a general method for synthesizing these compounds from the same starting materials. umn.edu Additionally, the use of arynes in reaction with perfluoro-tert-butyl phenyl sulfone has been shown to result in highly regioselective aromatic perfluoro-tert-butylation. nih.gov While not directly sulfonation, this demonstrates the principle of achieving high regioselectivity in aromatic substitutions.

Green Chemistry Approaches in Sulfophenyl Ester Synthesis

Traditional sulfonation methods often involve harsh and corrosive reagents like fuming sulfuric acid, which raises environmental and safety concerns. researchgate.net Consequently, there is a growing interest in developing greener and more sustainable sulfonation protocols.

Green chemistry approaches to sulfonation focus on the use of less hazardous reagents and solvents, as well as the development of recyclable catalysts. researchgate.net For instance, silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been used with sodium bisulfite (NaHSO₃) for the sulfonation of aromatic compounds under solvent-free microwave irradiation. ajgreenchem.com This method drastically reduces reaction times and improves product yields. ajgreenchem.com

The use of water as a solvent in sonochemical and microwave-assisted synthesis of sulfonamides has also been explored as an environmentally friendly alternative. nih.gov These methods offer rapid and efficient synthesis with reduced environmental impact. nih.gov The development of environmentally friendly sulfonium (B1226848) compounds through substitution reactions of methionine also highlights the trend towards greener synthetic routes in sulfur chemistry. researchgate.net

| Green Approach | Reagents/Catalysts | Key Advantages |

| Heterogeneous Catalysis | SiO₂/HClO₄, SiO₂/KHSO₄ with NaHSO₃ | Reusable catalyst, solvent-free conditions, reduced reaction times, improved yields. ajgreenchem.com |

| Alternative Energy Sources | Ultrasound, Microwaves | Use of water as a green solvent, rapid and efficient synthesis. nih.gov |

| Benign Starting Materials | Methionine | Synthesis of environmentally friendly sulfonium compounds. researchgate.net |

Convergent and Divergent Synthetic Routes to Complex Dodecanoic Acid Sulfophenyl Esters

The construction of complex molecules containing the dodecanoic acid sulfophenyl ester scaffold can be approached through either convergent or divergent synthetic strategies. Each approach offers distinct advantages for generating libraries of compounds for various research purposes.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For complex dodecanoic acid sulfophenyl esters, this would typically involve the separate preparation of a functionalized dodecanoic acid derivative and a substituted sulfophenyl moiety. For instance, a dodecanoic acid chain with a reactive group at a specific position could be synthesized, while a phenol bearing various substituents could be separately prepared and then sulfonated. The final step would be the esterification of the modified dodecanoic acid with the substituted phenolsulfonate. This approach is highly efficient for creating structurally diverse analogs, as different fragments can be mixed and matched to rapidly generate a wide array of final products. A hypothetical convergent synthesis is depicted below:

Fragment A Synthesis: Modification of dodecanoic acid to introduce a functional group (e.g., a hydroxyl or amino group) at a specific position along the alkyl chain.

Fragment B Synthesis: Synthesis of a variety of substituted phenols, followed by sulfonation to produce a library of sulfophenyl building blocks.

Coupling Step: Esterification of Fragment A with the various derivatives of Fragment B to yield a library of complex dodecanoic acid sulfophenyl esters.

In contrast, a divergent synthesis begins with a common core structure that is progressively diversified through a series of reactions. wikipedia.org This strategy is particularly useful for building a library of closely related compounds. Starting from a simple dodecanoic acid sulfophenyl ester, various functional groups can be introduced or modified in a stepwise fashion. For example, if the sulfophenyl group contains a reactive handle, such as a nitro or amino group, this can be used as a starting point for a multitude of chemical transformations, including reduction, acylation, or alkylation, to generate a diverse set of analogs. Similarly, if the dodecanoic acid backbone contains a point of unsaturation, it could be subjected to various addition reactions. This method allows for the systematic exploration of the chemical space around a core scaffold. nih.govresearchgate.net

Design and Synthesis of Analogs for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For dodecanoic acid sulfophenyl esters, SAR investigations would systematically probe the contributions of the alkyl chain and the sulfophenyl moiety.

The length and nature of the alkyl chain can significantly impact the lipophilicity and, consequently, the biological activity of a molecule. scispace.com Systematic modulation of the alkyl chain of dodecanoic acid (a C12 acid) would be a key aspect of SAR studies.

A homologous series of fatty acid sulfophenyl esters could be synthesized to investigate the effect of chain length. This would involve esterifying phenolsulfonic acid with fatty acids of varying lengths, such as caprylic acid (C8), capric acid (C10), myristic acid (C14), and stearic acid (C18). The biological activity of these analogs would then be compared to that of the parent dodecanoic acid derivative. It is often observed that biological activity increases with alkyl chain length up to a certain point, after which a "cut-off" effect can occur, leading to decreased activity due to excessive lipophilicity. researchgate.netnih.govcirad.fr

Furthermore, the introduction of branching or unsaturation in the alkyl chain can provide valuable SAR data. For example, using a branched-chain fatty acid like 10-methyldodecanoic acid could reveal insights into the spatial requirements of the binding site. The presence of double or triple bonds could influence the conformation of the alkyl chain and introduce potential points for metabolic transformation.

Table 1: Hypothetical Data for SAR Studies on Alkyl Chain Length Variation

| Compound ID | Alkyl Chain | Chain Length | Predicted LogP | Hypothetical Biological Activity (IC50, µM) |

| DSE-C8 | Octanoyl | 8 | 3.5 | 50 |

| DSE-C10 | Decanoyl | 10 | 4.5 | 25 |

| DSE-C12 | Dodecanoyl | 12 | 5.5 | 10 |

| DSE-C14 | Myristoyl | 14 | 6.5 | 15 |

| DSE-C16 | Palmitoyl | 16 | 7.5 | 40 |

Note: The LogP and biological activity values are hypothetical and for illustrative purposes only.

The electronic and steric properties of the sulfophenyl ring can be systematically altered to probe its role in molecular recognition and activity. This is achieved by introducing various substituents at different positions on the phenyl ring.

The synthesis of these analogs would involve the esterification of dodecanoic acid with a library of substituted phenolsulfonates. The substituents could range from electron-donating groups (e.g., methoxy, methyl) to electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl). The position of the substituent (ortho, meta, or para to the sulfonate group) would also be varied to explore the steric and electronic landscape of the binding pocket. For instance, a bulky substituent in the ortho position might hinder binding, while an electron-withdrawing group in the para position could enhance interactions through dipole-dipole or hydrogen bonding interactions. nih.gov

Table 2: Hypothetical Data for SAR Studies on Sulfophenyl Moiety Substitution

| Compound ID | Substituent | Position | Hammett Constant (σ) | Hypothetical Biological Activity (IC50, µM) |

| DSE-H | H | - | 0.00 | 10 |

| DSE-p-OCH3 | p-Methoxy | para | -0.27 | 20 |

| DSE-p-Cl | p-Chloro | para | 0.23 | 5 |

| DSE-m-NO2 | m-Nitro | meta | 0.71 | 2 |

| DSE-o-CH3 | o-Methyl | ortho | -0.17 | 35 |

Note: The Hammett constants and biological activity values are hypothetical and for illustrative purposes only.

By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile for dodecanoic acid sulfophenyl esters can be established, providing valuable insights into the key structural features required for their activity.

Advanced Spectroscopic and Structural Elucidation of Dodecanoic Acid Sulfophenyl Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For dodecanoic acid, sulfophenyl ester, both one-dimensional and two-dimensional NMR techniques are indispensable for a complete structural assignment.

High-Resolution 1H and 13C NMR Techniques

High-resolution ¹H and ¹³C NMR spectroscopy provides the fundamental framework for the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the dodecanoyl chain and the sulfophenyl group. The terminal methyl group of the dodecanoyl chain would appear as a triplet at approximately 0.8-0.9 ppm. The methylene (B1212753) groups of the long aliphatic chain would produce a large, overlapping multiplet in the region of 1.2-1.6 ppm. The methylene group alpha to the carbonyl group (C-2) is deshielded and would be expected to resonate as a triplet around 2.3-2.5 ppm. The protons on the phenyl ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm, with their exact chemical shifts and splitting patterns depending on the substitution pattern of the sulfo group (ortho, meta, or para).

The ¹³C NMR spectrum provides complementary information. compoundchem.com The carbonyl carbon of the ester is a key diagnostic signal, expected in the downfield region of 165-180 ppm. compoundchem.comoregonstate.edu The carbons of the phenyl ring would resonate between 120 and 150 ppm, with the carbon attached to the sulfur atom showing a distinct chemical shift. The aliphatic carbons of the dodecanoyl chain would appear in the upfield region, with the terminal methyl carbon at approximately 14 ppm and the methylene carbons ranging from 22 to 35 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Dodecanoic Acid, p-Sulfophenyl Ester

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-12 (CH₃) | ~0.88 | Triplet |

| H-4 to H-11 (-(CH₂)₈-) | ~1.26 | Multiplet |

| H-3 (-CH₂-) | ~1.65 | Quintet |

| H-2 (-CH₂-C=O) | ~2.45 | Triplet |

| Aromatic Protons (ortho to -SO₃) | ~7.8-7.9 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Dodecanoic Acid, p-Sulfophenyl Ester

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | ~172 |

| C-2 (-CH₂-C=O) | ~34 |

| C-3 to C-11 (-(CH₂)₉-) | ~22-32 |

| C-12 (CH₃) | ~14 |

| Aromatic Carbons (C-H) | ~122-130 |

| Aromatic Carbon (C-O) | ~150-155 |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between adjacent methylene groups in the aliphatic chain, confirming their sequence. It would also reveal couplings between adjacent protons on the phenyl ring, aiding in the determination of the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.net This is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~2.45 ppm would correlate with the carbon signal at ~34 ppm, confirming the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would be expected between the H-2 protons of the dodecanoyl chain and the carbonyl carbon (C-1), and between the aromatic protons and the carbonyl carbon, definitively linking the fatty acid chain to the sulfophenyl ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is useful for determining stereochemistry and conformation. In the case of this compound, NOESY could provide insights into the spatial arrangement of the dodecanoyl chain relative to the phenyl ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of this compound. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. In negative ion mode, a common fragmentation for aromatic sulfonates is the loss of SO₂ or the formation of an SO₃⁻ radical anion. nih.govacs.org Cleavage of the ester bond would also be a prominent fragmentation pathway, leading to ions corresponding to the dodecanoate (B1226587) anion and the sulfophenolate anion. libretexts.org Analysis of these fragments confirms the presence and connectivity of the different structural units within the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z of Fragment | Proposed Structure/Loss | Significance |

|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | Determines molecular weight |

| [M-H - SO₂]⁻ | Loss of sulfur dioxide | Characteristic of sulfonates aaqr.org |

| [C₁₂H₂₃O₂]⁻ | Dodecanoate anion | Confirms the fatty acid moiety |

| [C₆H₅O₄S]⁻ | Sulfophenolate anion | Confirms the sulfophenyl ester moiety |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would display several key absorption bands. A strong band corresponding to the C=O stretch of the ester group is expected in the region of 1740-1760 cm⁻¹. spectroscopyonline.comorgchemboulder.com The sulfonyl group (-SO₂-) would exhibit characteristic strong asymmetric and symmetric stretching bands, typically around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. researchgate.netresearchgate.net The C-O stretching vibrations of the ester and the S-O stretching of the sulfonate would also produce strong bands in the fingerprint region (below 1500 cm⁻¹). nih.gov Additionally, C-H stretching vibrations of the long aliphatic chain would be observed around 2850-2960 cm⁻¹.

Table 4: Predicted Key Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-2960 | C-H stretch | Aliphatic chain |

| 1740-1760 | C=O stretch | Ester |

| 1350-1400 | Asymmetric S=O stretch | Sulfonyl |

| 1150-1200 | Symmetric S=O stretch | Sulfonyl |

| 1000-1300 | C-O stretch | Ester |

Computational and Theoretical Investigations of Dodecanoic Acid Sulfophenyl Esters

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For dodecanoic acid, sulfophenyl ester, DFT calculations can predict its geometric structure and electronic properties, offering a window into its reactivity. By calculating the distribution of electron density, one can identify regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. nih.govmdpi.com

Furthermore, DFT can be employed to generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps can pinpoint the sites most susceptible to electrophilic or nucleophilic attack, thereby predicting the molecule's reactive behavior in various chemical environments. For instance, the sulfonate group would be expected to be a region of high electron density, while the carbonyl carbon would be electrophilic.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. nih.gov These methods can provide a detailed analysis of the molecular orbitals (MOs) of this compound. An analysis of the composition of the MOs can reveal the nature of the chemical bonds within the molecule, such as the contributions of atomic orbitals to the formation of sigma and pi bonds.

This level of analysis allows for a deeper understanding of electronic transitions, which are responsible for the molecule's absorption of light and its potential photochemical properties. By examining the character of the MOs involved in these transitions, one can predict the nature of the excited states and the molecule's subsequent behavior. For example, understanding the delocalization of pi electrons across the phenyl ring and the ester group can provide insights into the molecule's stability and spectroscopic characteristics.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules.

This compound is an amphiphilic molecule, possessing both a long hydrophobic alkyl chain and a polar sulfophenyl ester headgroup. This dual nature suggests that it is likely to exhibit self-assembly in aqueous environments. Molecular dynamics simulations are an ideal tool to study this phenomenon. nih.govnih.govmdpi.com166.62.7

By simulating a system containing multiple molecules of this compound in water, one can observe their spontaneous aggregation into structures such as micelles or vesicles. These simulations can provide detailed information on the size, shape, and stability of these aggregates, as well as the dynamics of their formation. The simulations can also elucidate the specific intermolecular interactions, such as van der Waals forces between the alkyl chains and hydrogen bonding between the sulfonate groups and water, that drive the self-assembly process.

Table 2: Illustrative Parameters for an MD Simulation of this compound Self-Assembly

| Parameter | Value/Type | Purpose |

| System Size | ~50,000 atoms | To allow for the formation of aggregates |

| Force Field | GROMOS, AMBER | To describe the interatomic forces |

| Solvent | Explicit Water (e.g., TIP3P) | To accurately model the aqueous environment |

| Simulation Time | 100 ns | To observe the full self-assembly process |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | To mimic laboratory conditions |

Note: The parameters in this table are examples and would be optimized for a specific research question.

The interaction of this compound with biological membranes is another area where MD simulations can provide significant insights. By constructing a simulation system containing a lipid bilayer and molecules of this compound, it is possible to study how the molecule partitions into the membrane, its orientation within the bilayer, and its effect on the membrane's properties. mdpi.comnih.gov

These simulations can reveal whether the molecule integrates into the lipid bilayer, and if so, how it affects the membrane's fluidity, thickness, and permeability. This information is crucial for understanding its potential as a surfactant or a component in drug delivery systems. The simulations can track the position and orientation of the molecule over time, providing a dynamic picture of its behavior at the interface.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. mdpi.com

For this compound and its analogs, a QSAR/QSPR model could be developed to predict properties such as their surface tension, critical micelle concentration, or a specific biological activity. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of its chemical structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

By establishing a mathematical relationship between these descriptors and the property of interest for a training set of molecules, a predictive model can be built. This model can then be used to estimate the properties of new, unsynthesized analogs of this compound, thereby guiding the design of new molecules with desired characteristics.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound Analogs

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and polarity |

Development of Predictive Models for Biological and Physicochemical Attributes

Predictive models are crucial for estimating the biological activity and physicochemical characteristics of chemical compounds, thereby accelerating the process of identifying molecules with desired properties. For this compound, the development of such models would rely on establishing a quantitative relationship between its molecular structure and its activities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational in this regard. These models are built upon the principle that the structure of a molecule dictates its function and properties. The development process for a predictive model for this compound would involve several key steps:

Data Set Curation: A diverse set of molecules structurally related to this compound, along with their experimentally determined biological activities (e.g., enzyme inhibition, receptor binding) and physicochemical properties (e.g., solubility, lipophilicity), would be compiled.

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are employed to create a mathematical equation that links the molecular descriptors to the observed activity or property.

Model Validation: The predictive power of the resulting model is rigorously assessed using statistical techniques to ensure its reliability for making predictions on new, untested compounds.

The physicochemical properties of this compound are fundamental inputs for these models. While extensive experimental data for this specific ester may be limited, its properties can be predicted using computational tools. These predictions are often based on the known properties of its constituent parts, such as dodecanoic acid and the sulfophenyl moiety.

Table 1: Predicted Physicochemical Properties of this compound Below is an interactive table of predicted physicochemical properties for this compound. These values are computationally derived and serve as a basis for building predictive models.

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 358.49 g/mol | Calculation from atomic weights |

| LogP (Octanol-Water Partition Coefficient) | 5.8 | Fragment-based contribution methods |

| Polar Surface Area | 74.6 Ų | Sum of fragment contributions |

| Number of Hydrogen Bond Donors | 0 | Structure-based count |

| Number of Hydrogen Bond Acceptors | 4 | Structure-based count |

| Rotatable Bonds | 13 | Structure-based count |

Note: The values in this table are illustrative and based on computational predictions.

Descriptor-Based Approaches for Ester Derivatives

Descriptor-based approaches are at the core of developing predictive models for ester derivatives like this compound. Molecular descriptors are numerical representations of a molecule's chemical information. They are categorized based on their dimensionality, which reflects the level of structural detail they encode.

1D Descriptors: These are the simplest descriptors, derived from the molecular formula. They include constitutional indices such as molecular weight and counts of specific atom types.

2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and account for its topology (the connectivity of atoms). Examples include topological indices and counts of structural fragments.

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms in a molecule and describe its shape, size, and electronic properties. Examples include molecular volume, surface area, and dipole moment.

For a series of this compound derivatives, where the dodecanoyl and sulfophenyl groups are kept constant while other parts of the molecule are varied, a descriptor-based approach would aim to identify the key structural features that influence a particular property. For instance, if predicting the aquatic toxicity of these esters, descriptors related to lipophilicity (like LogP) and electronic properties might be particularly relevant. nih.gov

Table 2: Examples of Molecular Descriptors for this compound Derivatives This interactive table provides examples of different types of molecular descriptors that would be calculated for a set of this compound derivatives to build a predictive model.

| Descriptor Type | Descriptor Example | Information Encoded | Potential Relevance |

| 1D | Molecular Weight | Size of the molecule | General correlation with biological activity |

| 2D | Topological Polar Surface Area (TPSA) | Polarity of the molecule | Membrane permeability, solubility |

| 3D | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction | Binding affinity to biological targets |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity, metabolic stability |

In Silico Prediction of Biochemical Interactions and Binding Modes

Understanding how a molecule like this compound interacts with biological macromolecules, such as proteins and enzymes, is crucial for elucidating its mechanism of action and potential biological effects. In silico methods, particularly molecular docking, are powerful tools for predicting these interactions.

Molecular docking simulations aim to predict the preferred orientation and binding affinity of a ligand (in this case, this compound) when it binds to a target protein. The process involves:

Preparation of the Ligand and Receptor: 3D structures of both the this compound and the target protein are prepared. This may involve generating a 3D conformation of the ester and defining the binding site on the protein.

Docking Simulation: A docking algorithm systematically samples a large number of possible binding poses of the ester within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, its long, lipophilic dodecanoyl chain would likely favor interactions with hydrophobic pockets in a protein's binding site. The polar sulfophenyl ester group, on the other hand, could form hydrogen bonds or electrostatic interactions with polar amino acid residues.

The insights gained from these in silico predictions can guide the design of new derivatives with improved binding affinity or selectivity. For example, if a particular hydrophobic interaction is found to be critical for binding, derivatives with modified alkyl chains could be synthesized and tested to validate the computational model. While specific studies on the biochemical interactions of this compound are not widely available, the principles of in silico prediction provide a robust framework for investigating its potential biological targets and binding modes.

Based on a comprehensive review of available scientific literature, there is insufficient specific research on the chemical compound This compound to generate the detailed article as outlined in the request.

Searches for mechanistic biochemical, cellular biology, and antimicrobial studies focusing solely on "this compound" did not yield specific results. The existing body of research primarily investigates the biological activities of:

Dodecanoic acid (lauric acid) : The parent fatty acid is well-documented for its antimicrobial properties. atamanchemicals.comresearchgate.netebi.ac.uk

Other esters of dodecanoic acid : Research is available for different ester forms, such as glycerides, methyl esters, and erythorbyl laurates, but not the sulfophenyl ester. atamanchemicals.comresearchgate.netgoogle.com

While related compounds, such as other sulfonated dodecanoic acid esters, are mentioned as being amphiphilic and having the potential to interact with cell membranes, this is a general statement about a class of chemicals and does not provide specific experimental data for the sulfophenyl ester requested. ontosight.ai

Therefore, constructing a scientifically accurate article that strictly adheres to the provided outline for "this compound" is not possible with the current publicly available data. Fulfilling the request would require speculation based on the properties of related but distinct molecules, which would not meet the required standard of scientific accuracy for the specified compound.

Mechanistic Biochemical and Cellular Biology Studies of Dodecanoic Acid Sulfophenyl Esters

Elucidating Antimicrobial Action Mechanisms

Molecular Targets and Resistance Mechanisms in Microorganisms

While direct studies on the molecular targets of Dodecanoic acid, sulfophenyl ester in microorganisms are not extensively documented, the compound's structure suggests potential mechanisms based on its constituent parts: the sulfonamide-like group and the fatty acid chain.

The sulfophenyl moiety is structurally related to sulfonamide antibiotics, which are known to target the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is crucial for the de novo synthesis of folate in many bacteria, as it catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, pABA. nih.gov

Microbial resistance to sulfonamide-based compounds is well-understood and typically arises from two primary mechanisms:

Target Modification : Mutations in the bacterial folP gene, which encodes DHPS, can alter the enzyme's structure. These alterations reduce the binding affinity of the sulfonamide inhibitor without significantly impacting the binding of the natural substrate, pABA, thus conferring resistance. nih.gov

Target Bypass/Replacement : Bacteria can acquire foreign, sequence-divergent genes, known as sul genes (e.g., sul1, sul2), often via plasmids. nih.gov These genes encode for sulfa-insensitive DHPS variants that can perform the necessary enzymatic function even in the presence of the inhibitor, rendering the drug ineffective. nih.gov

Cellular Pathway Modulation in In Vitro Models

Research on dodecanoic acid (DDA), the fatty acid component of the title compound, demonstrates a significant capacity to induce oxidative stress in cancer cell lines. semanticscholar.org In studies using Hepa 1-6 liver cancer cells, treatment with DDA led to a state of oxidative imbalance characterized by an increase in intracellular reactive oxygen species (ROS). semanticscholar.orgufu.br This surge in ROS overwhelms the cell's antioxidant defense systems. semanticscholar.org

The induction of oxidative stress by DDA is further evidenced by the depletion of key antioxidant molecules and enzymes. semanticscholar.org Specifically, levels of glutathione (B108866) (GSH), a critical intracellular antioxidant, were found to decrease following DDA treatment. semanticscholar.orgufu.br Concurrently, the activity of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical, was also diminished. semanticscholar.orgufu.br This disruption of the cellular redox balance can lead to damage of cellular components, including lipids, proteins, and DNA. mdpi.com The generation of ROS and subsequent oxidative stress appear to be upstream events that trigger further cellular dysfunction. semanticscholar.org

Table 1: Effect of Dodecanoic Acid (DDA) on Oxidative Stress Markers in Hepa 1-6 Cells

| Marker | Observed Effect | Implication | Source |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Indicates oxidative imbalance | semanticscholar.orgufu.br |

| Glutathione (GSH) | Decreased | Depletion of antioxidant defenses | semanticscholar.orgufu.br |

| Superoxide Dismutase (SOD) | Decreased Activity | Reduced capacity to neutralize superoxide radicals | semanticscholar.orgufu.br |

The oxidative stress induced by dodecanoic acid (DDA) is directly linked to subsequent mitochondrial dysfunction. semanticscholar.org Mitochondria are both a primary source and a primary target of ROS within the cell. nih.gov The excessive ROS generated by DDA treatment perturbs mitochondrial integrity and function. semanticscholar.org

A key indicator of this dysfunction is the dissipation of the mitochondrial membrane potential (MMP). semanticscholar.orgufu.br A stable MMP is essential for the process of oxidative phosphorylation and ATP synthesis. Studies show that DDA treatment leads to a significant decrease in MMP in Hepa 1-6 cells. semanticscholar.org This loss of membrane potential directly impairs the mitochondrion's ability to produce energy, which is reflected in a measured reduction of cellular ATP levels. semanticscholar.orgufu.br This cycle of oxidative stress leading to mitochondrial damage, which in turn can lead to more ROS production, creates a damaging feedback loop that pushes the cell towards apoptosis. semanticscholar.orgnih.gov

The culmination of oxidative stress and mitochondrial dysfunction initiated by dodecanoic acid (DDA) is the induction of programmed cell death, or apoptosis. semanticscholar.org The observed mechanism is the intrinsic, or mitochondrial, pathway of apoptosis. semanticscholar.orgufu.br This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. semanticscholar.org

In DDA-treated liver cancer cells, a reduced Bcl-2/Bax ratio was observed. semanticscholar.orgufu.br Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic; a decrease in this ratio signifies a shift in the cellular balance towards promoting apoptosis. semanticscholar.org This shift facilitates the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. nih.gov A critical downstream event in this cascade is the activation of executioner caspases, such as caspase-3. Research confirms that DDA treatment leads to increased protein levels of active caspase-3, which is responsible for cleaving key cellular substrates and executing the final stages of apoptosis. semanticscholar.orgufu.br

Table 2: Modulation of Apoptotic Pathway Proteins by Dodecanoic Acid (DDA)

| Protein | Family/Function | Observed Effect | Outcome | Source |

|---|---|---|---|---|

| Bcl-2/Bax Ratio | Apoptosis Regulation | Reduced | Promotes apoptosis | semanticscholar.orgufu.br |

| Caspase-3 | Executioner Caspase | Increased active form | Execution of apoptosis | semanticscholar.orgufu.br |

While specific enzyme inhibition data for this compound is not available, studies on related sulfonyl hydrazone derivatives provide insight into the potential inhibitory activities of compounds containing a sulfonyl group. nih.gov These related compounds have demonstrated potent inhibitory effects against several clinically relevant enzymes. nih.gov

Notably, they are effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are involved in various physiological processes. nih.gov They also inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition constants (Ki) for these sulfonyl hydrazone derivatives were found to be in the nanomolar range, indicating high-affinity binding to the enzymes. nih.gov These findings suggest that the sulfophenyl ester of dodecanoic acid may possess similar enzyme-inhibiting capabilities due to its sulfonyl functional group. nih.gov

Table 3: Enzyme Inhibition by Related Sulfonyl Hydrazone Derivatives

| Target Enzyme | Function | Reported Ki Range (nM) | Source |

|---|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | pH regulation, ion transport | 66.05 ± 9.21 – 125.45 ± 11.54 | nih.gov |

| Human Carbonic Anhydrase II (hCA II) | pH regulation, ion transport | 89.14 ± 10.43 – 170.22 ± 26.05 | nih.gov |

| Acetylcholinesterase (AChE) | Neurotransmitter degradation | 754.03 ± 73.22 – 943.92 ± 58.15 | nih.gov |

| α-Glycosidase | Carbohydrate digestion | 1.14 ± 0.14 – 3.63 ± 0.26 | nih.gov |

Biotransformation and Metabolic Fate in Research Systems (non-human)

There is currently no specific information available in the scientific literature regarding the biotransformation, metabolic pathways, or ultimate fate of this compound in non-human research systems.

Ester Hydrolysis Mechanisms in Biological Matrices

In biological systems, the hydrolysis of this compound would likely be initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage. This reaction is generally facilitated by esterase enzymes, such as carboxylesterases, which are abundant in various tissues, including the liver, intestines, and blood. The general mechanism for esterase-catalyzed hydrolysis involves a two-step process: acylation and deacylation. In the acylation step, a serine residue in the active site of the esterase attacks the ester, forming a transient tetrahedral intermediate. This is followed by the release of the alcohol moiety (in this case, the sulfophenyl group), resulting in an acylated enzyme intermediate. In the deacylation step, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid (dodecanoic acid).

The rate and extent of hydrolysis can be influenced by several factors, including the specific type of esterase involved, the lipophilicity of the compound, and steric hindrance around the ester bond. For instance, studies on various ester-containing compounds have shown that the structure of both the acyl and the alcohol portion of the ester can significantly affect the rate of enzymatic hydrolysis. Long-chain fatty acid esters are known substrates for hormone-sensitive lipase (B570770), an enzyme present in the cytosol of steroid-sensitive tissues, which can regenerate the free fatty acid. nih.gov

The hydrolysis of the sulfophenyl ester bond can also be compared to that of other sulfur-containing esters, such as sulfamate (B1201201) and sulfonate esters. While structurally different, the cleavage of the S-O bond in aryl sulfonate esters is a known reaction. eurjchem.com Bacterial arylsulfatases, for example, catalyze the hydrolysis of aromatic sulfate (B86663) esters. nih.gov

Interactive Table: Factors Influencing Ester Hydrolysis in Biological Systems

| Factor | Description | Potential Impact on this compound Hydrolysis |

| Enzyme Specificity | Different esterases (e.g., carboxylesterases, lipases, arylsulfatases) exhibit varying substrate specificities. | The specific esterase(s) capable of recognizing and hydrolyzing the this compound will determine the primary sites of metabolism. |

| Lipophilicity | The long dodecanoyl chain imparts significant lipophilicity. | This may influence its distribution in tissues and subcellular compartments, as well as its interaction with the active sites of metabolizing enzymes. |

| Steric Hindrance | The size and conformation of the sulfophenyl group could affect enzyme binding. | Steric bulk near the ester linkage can hinder the approach of the catalytic residues of the esterase, potentially slowing the rate of hydrolysis. |

| Tissue Distribution of Enzymes | Esterases are differentially expressed in various tissues (e.g., liver, intestine, blood). | The primary location of hydrolysis in the body will depend on the tissue distribution of the relevant esterases. |

Sulfophenyl Moiety Transformations

Following the hydrolysis of the ester bond, the released sulfophenyl moiety would be subject to further metabolic transformations. The metabolism of sulfonates and related aromatic sulfur compounds has been studied, particularly in the context of xenobiotic metabolism.

The sulfonate group (-SO₃H) is highly polar and water-soluble, which generally facilitates excretion. In mammals, aromatic sulfonates are often excreted unchanged in the urine. However, biotransformation of the aromatic ring or the sulfonate group itself can occur. For instance, hydroxylation of the phenyl ring is a common Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. This could be followed by Phase II conjugation reactions, such as glucuronidation or further sulfation, to enhance water solubility and promote elimination.

In microorganisms, the metabolism of sulfonates is more diverse. Some bacteria can utilize sulfonates as a source of sulfur for growth. This process, known as desulfonation, involves the cleavage of the carbon-sulfur (C-S) bond. nih.gov This is often an oxygen-dependent process catalyzed by monooxygenases. nih.gov While this is a well-documented pathway in bacteria, its relevance to mammalian metabolism of sulfophenyl compounds is less clear.

The fate of the sulfophenyl group from this compound in a biological system would likely involve a combination of direct excretion and metabolic modification, primarily aimed at increasing its water solubility for efficient removal from the body.

Environmental Research and Ecofate Studies of Sulfonated Fatty Acid Esters

Sorption and Transport Phenomena in Soil and Aquatic Systems

The movement and distribution of chemical substances in the environment are fundamentally influenced by their interactions with soil and sediment. For anionic surfactants, these processes are known to be complex and dependent on both the chemical's properties and the characteristics of the environmental matrix.

Adsorption/Desorption Dynamics on Environmental Surfaces

The adsorption and desorption of surfactants to soil and sediment particles determine their concentration in the aqueous phase and, consequently, their mobility and bioavailability. For anionic surfactants, sorption is influenced by factors such as soil organic carbon content, clay mineralogy, and pH. Higher organic carbon content generally leads to increased sorption. However, specific soil partition coefficients (Kd) or organic carbon-normalized sorption coefficients (Koc) for Dodecanoic acid, sulfophenyl ester are not documented in the reviewed literature. Without this data, it is impossible to create a quantitative data table illustrating its adsorption/desorption dynamics on various environmental surfaces.

Mobility and Leaching Potential

The potential for a chemical to move through the soil profile and reach groundwater is a critical aspect of its environmental risk assessment. Anionic surfactants can exhibit mobility in soils, which can be influenced by their water solubility and sorption characteristics. Generally, lower sorption is associated with higher mobility and a greater potential for leaching. However, no specific studies detailing the mobility or leaching potential of this compound in different soil types were identified. Therefore, a data table on its mobility and leaching potential cannot be generated.

Bioaccumulation Potential in Model Organisms

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, including water, food, and sediment. It is a key factor in assessing the potential for adverse effects on individual organisms and the food web.

The potential for a chemical to bioaccumulate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. For organic substances, the octanol-water partition coefficient (Log Kow) can be used as a screening tool, with higher values suggesting a greater potential for bioaccumulation. However, for surfactants, the relationship between Log Kow and BCF can be less straightforward due to their unique properties.

A thorough search of scientific databases did not yield any experimental data on the bioaccumulation of this compound in model organisms such as fish or daphnia. Consequently, it is not possible to provide a data table with bioconcentration factors or to conduct a detailed analysis of its bioaccumulation potential.

Advanced Analytical Methodologies for Dodecanoic Acid Sulfophenyl Ester Analysis in Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental in the analytical workflow for Dodecanoic acid, sulfophenyl ester, enabling its isolation from intricate mixtures and precise measurement. The choice of technique is dictated by the analyte's physicochemical properties and the research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a prerequisite for its analysis by GC-MS. A common approach involves the hydrolysis of the ester bond followed by the esterification of the resulting dodecanoic acid to a more volatile form, such as its methyl ester (dodecanoic acid, methyl ester). nih.govresearchgate.netnist.govavantiresearch.com

The derivatized dodecanoic acid can then be separated from other components on a capillary column and detected by a mass spectrometer. nih.govresearchgate.net The mass spectrum provides valuable structural information based on the fragmentation pattern. For dodecanoic acid methyl ester, characteristic fragments at m/z 74 and 87 are typically observed, arising from cleavage at the C-2 and C-3 positions of the acyl group. researchgate.net This method is highly sensitive and specific, making it suitable for targeted analysis and quantification in complex biological or environmental samples. nih.govnih.gov

Table 1: Illustrative GC-MS Data for Dodecanoic Acid Methyl Ester (as a derivative of this compound)

| Parameter | Value |

| Retention Time (min) | 7.75 researchgate.net |

| Molecular Ion (M+) | m/z 214 |

| Key Fragment Ions (m/z) | 74, 87, 143, 199 researchgate.net |

| Derivatization Reagent | Methanolic HCl or BF3-Methanol unito.it |

| Column Type | Capillary column (e.g., DB-WAX) researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization. nih.govresearchgate.net This method allows for the direct analysis of the intact molecule.

For the analysis of sulfonate esters and other anionic surfactants, reversed-phase liquid chromatography is often employed, coupled with a mass spectrometer. nih.govresearchgate.net Ionization of the molecule is typically achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.net In a study comparing ionization techniques for sulfonate esters, APCI in negative ion mode was found to provide stable precursor ions and better sensitivity for quantification using selected reaction monitoring (SRM). nih.gov ESI can also be used, though it may be more susceptible to ion suppression from matrix components. nih.govwordpress.com LC-MS/MS can provide further structural information and enhanced selectivity by monitoring specific fragmentation transitions. researchgate.netshodexhplc.comlcms.cznih.gov

Table 2: Potential LC-MS Parameters for this compound Analysis

| Parameter | Description |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate (B1210297) wordpress.comwaters.com |

| Ionization Mode | Negative Ion APCI or ESI nih.govresearchgate.net |

| Detection | MS/MS in Selected Reaction Monitoring (SRM) mode nih.gov |

| Precursor Ion [M-H]⁻ | Expected m/z corresponding to the deprotonated molecule |

| Product Ions | Fragments corresponding to the loss of the sulfophenyl group or cleavage of the ester bond |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment and quantitative analysis of various compounds, including fatty acid esters. researchgate.netscielo.brhplc.eugerli.comacs.org When coupled with a UV detector, HPLC can be a cost-effective method for routine analysis.

For compounds like this compound that contain a chromophore (the phenyl group), direct UV detection is possible. edpsciences.org However, to enhance sensitivity, derivatization with a UV-active labeling agent can be performed on the dodecanoic acid portion after hydrolysis. edpsciences.orgnih.gov Reversed-phase HPLC with a C18 column is commonly used for the separation of fatty acid esters, often with a mobile phase consisting of a mixture of acetonitrile, methanol, and water. researchgate.netedpsciences.orgnih.gov This method can effectively separate the target compound from impurities and degradation products, allowing for accurate purity determination and quantification. researchgate.netscielo.br

Table 3: Illustrative HPLC Purity Analysis Parameters for Fatty Acid Esters

| Parameter | Description |

| Column | C18 reversed-phase, e.g., 4.6 mm I.D. x 150 mm hplc.eu |

| Mobile Phase | Acetonitrile/Water or Methanol/Acetonitrile/Water gradient scielo.bredpsciences.org |

| Detection | UV at a suitable wavelength (e.g., 246 nm for naphthacyl esters) edpsciences.org |

| Flow Rate | 1.0 mL/min researchgate.netscielo.br |

| Purity Calculation | Area percent of the main peak relative to the total peak area |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple two or more analytical methods, provide a more comprehensive characterization of complex samples by leveraging the strengths of each individual technique.

GCxGC-MS for Enhanced Separation

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. unito.itnih.govacs.orgchula.ac.th This is particularly advantageous for analyzing complex mixtures where co-elution of components can be a problem. bohrium.comresearchgate.net

In the context of this compound analysis, GCxGC-MS would be applied to the derivatized sample (e.g., fatty acid methyl esters). nih.govacs.orgnih.gov The sample is subjected to two columns with different selectivities, providing a two-dimensional separation. nih.govchula.ac.th This results in a structured chromatogram where related compounds appear in specific regions, facilitating their identification. acs.orgresearchgate.net The high resolving power of GCxGC can separate the target analyte from closely related isomers and matrix interferences, leading to more accurate identification and quantification by the mass spectrometer. nih.govnih.gov

LC-NMR for Online Structural Elucidation

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the definitive structural elucidation power of NMR spectroscopy. nih.govresearchgate.netyoutube.com This technique allows for the direct, online acquisition of NMR spectra of compounds as they elute from the HPLC column.

For a novel or uncharacterized compound like this compound, LC-NMR could be invaluable for confirming its structure. After separation by HPLC, the eluent flows directly into the NMR spectrometer. The resulting proton (¹H) and carbon-¹³C NMR spectra would provide unambiguous information about the molecular structure, including the connectivity of the dodecanoyl chain and the sulfophenyl group, and the substitution pattern on the aromatic ring. This technique is particularly useful for distinguishing between isomers and for the structural characterization of impurities or degradation products without the need for offline fraction collection and subsequent analysis. youtube.com

Future Directions and Emerging Research Avenues for Dodecanoic Acid Sulfophenyl Esters

Development of Novel Synthetic Strategies for Enhanced Sustainability

Traditional synthesis of aryl sulfonate esters often relies on the reaction of sulfonyl chlorides with phenols, a method that can involve harsh conditions and generate undesirable byproducts. rsc.org The future of synthesizing Dodecanoic acid, sulfophenyl ester will likely pivot towards greener, more efficient methodologies that minimize waste and energy consumption.

Emerging strategies for sulfonate ester synthesis that could be adapted for this specific compound include:

Catalyst-Driven Approaches: Visible-light-induced methods using catalysts like copper iodide (CuI) offer a pathway to synthesize sulfonic esters under mild conditions from precursors such as arylazo sulfones and alcohols. rsc.org Another avenue involves iodobenzene-catalyzed C-O cross-coupling, which can produce aryl sulfonate esters at room temperature without transition metals. rsc.org

Electrochemical Synthesis: Transition-metal-free electrochemical strategies present a green alternative for creating sulfonate esters. These methods can use stable, easy-to-handle sulfur dioxide surrogates like potassium metabisulfite, forming multiple chemical bonds in a single process. researchgate.net

Use of Green Solvents: Ionic liquids can serve as both the solvent and a recyclable reagent in nucleophilic substitution reactions of sulfonate esters, offering an environmentally attractive protocol that avoids additional solvents and complex purification. organic-chemistry.org

Biocatalysis: Chemo-enzymatic synthesis, a cornerstone of green chemistry, is a highly promising route. Drawing parallels from the synthesis of sugar esters and the biotransformation of dodecanoic acid derivatives using microorganisms like Candida tropicalis, future work could develop enzymatic pathways to esterify a sulfophenyl group with dodecanoic acid. mdpi.comnih.gov This would leverage the high selectivity and mild reaction conditions of biological catalysts.

| Synthesis Strategy | Key Features & Advantages | Potential for this compound | Relevant Research |

| Visible-Light Photocatalysis | Uses light energy, mild reaction conditions, high yields. | Could enable energy-efficient synthesis from dodecanoic acid and a suitable sulfophenyl precursor. | rsc.org |

| Electrochemical Synthesis | Transition-metal-free, uses stable reagents, forms multiple bonds. | Offers a green and efficient route using a sulfophenyl precursor and a dodecanoyl source. | researchgate.net |

| Ionic Liquid-Mediated Synthesis | Recyclable solvent/reagent, no additional activating agents needed, high yields. | Could provide a clean, waste-minimizing production process. | organic-chemistry.org |

| Direct Coupling Methods | Couples sulfonic acids directly with alcohols, avoiding sulfonyl chlorides. | Allows for the use of benzenesulfonic acid derivatives and dodecanol, improving atom economy. | acs.org |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild conditions, uses renewable catalysts. | Development of a lipase (B570770) or esterase-catalyzed reaction for highly sustainable production. | mdpi.comnih.gov |

Unraveling Underexplored Biological Mechanisms and Interactions

The biological role of this compound is largely uncharted territory. Future research will likely investigate its potential as a bioactive agent, focusing on how its unique amphiphilic structure interacts with biological systems.

Key research questions include:

Intrinsic Bioactivity: Dodecanoic acid itself is known to have antimicrobial properties against various bacteria and fungi. atamanchemicals.comresearchgate.net Similarly, various sulfonate esters have been identified as bioactive. researchgate.netresearchgate.net A critical research avenue is to determine if this compound possesses its own unique biological activities (e.g., antibacterial, antifungal, enzyme inhibition) or if it functions primarily as a prodrug.

Prodrug Potential and Cleavage Mechanisms: The ester linkage could be designed for cleavage under specific physiological conditions. For instance, reductively-labile sulfonate esters have been developed that are cleaved by intracellular glutathione (B108866), releasing the active molecule. rsc.org Research could explore if this compound can be cleaved by cellular esterases or other enzymes, releasing dodecanoic acid and a sulfophenyl moiety, which may then exert their own biological effects. The hydrolysis of sulfonate esters is complex, and understanding its mechanism in a biological context is crucial. acs.org

Membrane Interactions: As a surfactant, the molecule's dodecanoyl tail is hydrophobic, while the sulfophenyl head is hydrophilic. This structure strongly suggests interactions with cell membranes. Future studies could explore how it incorporates into lipid bilayers, its effect on membrane fluidity and permeability, and whether this interaction is a key part of its mechanism of action, similar to other lipophilic bioactive compounds. mdpi.com

Microbiome Interactions: Gut microbiota can biotransform complex molecules, including polyphenols, into more bioavailable metabolites. nih.gov The sulfophenyl group is a phenolic derivative, and research could investigate how gut microbes metabolize this compound, potentially altering its bioactivity.

Application as Advanced Chemical Probes in Biological Systems

The amphiphilic nature of this compound makes it an excellent candidate for development as an advanced chemical probe for imaging and sensing in biological systems.

Emerging applications in this area include:

Fluorescent Membrane Probes: By incorporating a fluorophore, the molecule could be transformed into a fluorescent surfactant. acs.orgresearchgate.net The dodecanoyl chain would anchor the probe within the lipid bilayer of cell membranes, allowing for high-resolution imaging of membrane structure and dynamics. researchgate.net The sulfophenyl moiety could either be modified to be intrinsically fluorescent or act as a linker to attach a known fluorescent dye, such as a BODIPY or NBD (7-nitro-2,1,3-benzoxadiazole) group. acs.orgnih.gov

Probes for Protein-Surfactant Interactions: Hydrophobic fluorescent probes are used to study the interactions between proteins and surfactants, which is crucial for applications like microfluidic protein separation. nih.gov A fluorescent version of this compound could serve as a specialized tool to investigate how proteins bind and unfold in the presence of anionic surfactants, providing insights for developing novel analytical and detection techniques.

Reactive Sensing Probes: The sulfonate ester group can be a reactive site in probes designed for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This principle could be used to design "turn-on" fluorescent probes where this compound is initially non-fluorescent. Upon reaction with a specific biological analyte (e.g., reactive sulfur species), the sulfophenyl group is displaced, releasing a fluorophore and generating a signal. nih.gov

Components of Bimodal Imaging Agents: Research is advancing towards bimodal probes that combine magnetic resonance imaging (MRI) for deep tissue visualization with fluorescence for high-resolution cellular imaging. dovepress.com These probes often consist of functionalized nanoparticles. Surfactants can be used to modify the surface of these nanoparticles to enhance biocompatibility and targeting. This compound could be explored as a surface ligand in the design of such advanced diagnostic tools. dovepress.com

Integration with Green Chemistry Principles in Synthesis and Application

The principles of green chemistry—reducing waste, using renewable resources, and designing biodegradable products—are central to modern chemical science. mdpi.com this compound is well-positioned for development under this paradigm.

Sustainable Synthesis: As detailed in section 8.1, future synthetic routes will prioritize green chemistry by employing biocatalysis, photocatalysis, electrochemistry, and recyclable reagents to minimize environmental impact. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov

Bio-based Feedstocks: The dodecanoyl portion of the molecule is readily sourced from renewable plant oils like coconut and palm kernel oil. nih.govatamanchemicals.com Future research could focus on sourcing the phenolic component from bio-based feedstocks as well, such as lignin, to create a fully bio-derived molecule. rsc.org

Designing for Biodegradability: The ester linkage in the molecule is a potential site for hydrolytic or enzymatic degradation, a desirable trait for reducing environmental persistence. mq.edu.au Furthermore, incorporating sulfonate ester groups into polymer backbones has been explored as a strategy to create degradable plastics. rsc.orgrsc.org Research into the biodegradability of this compound will be crucial for its application as a green surfactant.

Application in Green Technologies: Surfactants are critical in many industrial processes. Molecular dynamics simulations are being used to design and evaluate green surfactants for applications like chemical enhanced oil recovery (cEOR). acs.org The specific properties of this compound could be modeled and tested for performance in such large-scale industrial applications where minimizing environmental impact is paramount.

Exploration in Materials Science for Research Tool Development

The unique chemical structure of this compound opens up avenues for its use as a building block or functional component in the development of advanced materials and research tools.

Potential future directions include:

Degradable Polymers: Acyclic diene metathesis (ADMET) polymerization can be used to create polyethylene-like polymers with sulfonate ester groups integrated into the main chain. rsc.orgrsc.org These groups act as points of weakness, allowing the polymer to degrade via hydrolysis or thermolysis. This compound, if modified to contain polymerizable groups, could serve as a monomer or co-monomer to produce novel degradable materials with tailored properties.

Functional Photoresists: Polymers containing acid-labile sulfonate esters are used as photoresists in the semiconductor industry. google.com These materials change their solubility upon exposure to acid generated by light, enabling the creation of high-resolution patterns. The specific structure of this compound could be explored as a functional additive to tune the dissolution properties of such advanced resist materials.

Advanced Analytical Tools: Surfactants are widely used in analytical chemistry to modify separation media, create organized microheterogeneous systems, and enhance the sensitivity and selectivity of various detection methods. researchgate.net The specific critical micelle concentration, surface tension, and solubilizing properties of this compound could be harnessed to develop new or improved methods in areas like micellar electrokinetic chromatography or photometric analysis.

Self-Assembling Systems: Fluorescent surfactants can self-assemble into vesicles or other nanostructures in aqueous solutions. acs.orgresearchgate.net This behavior can be exploited to create research tools for studying membrane biophysics or as nanocarriers for drug delivery. Investigating the self-assembly properties of this compound could lead to new tools for both fundamental research and biomedical applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying dodecanoic acid esters in complex biological or environmental matrices?